N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
The compound “N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide” is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a thioxoacetamide moiety. Key structural elements include:
- A thiazolo[4,5-d]pyrimidine scaffold with a 7-oxo-2-thioxo substitution pattern.
- An o-tolyl group (2-methylphenyl) at position 3 of the pyrimidine ring.
- A thioether linkage (-S-) connecting the pyrimidine core to the acetamide side chain.
- A furan-2-ylmethyl substituent on the acetamide nitrogen.
Properties
CAS No. |
1021215-52-0 |
|---|---|
Molecular Formula |
C19H16N4O3S3 |
Molecular Weight |
444.54 |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16N4O3S3/c1-11-5-2-3-7-13(11)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-9-12-6-4-8-26-12/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
OAWMXERSQGHPEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core structure with a furan moiety, which is known to influence its biological properties. The molecular formula is , with a molecular weight of 472.6 g/mol. Its unique structure allows for interactions with various biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to the thiazolopyrimidine scaffold. For instance:
- In Vitro Antibacterial Studies : A study assessed derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Penicillin and Ampicillin. Notably, compound 6 showed inhibition against Staphylococcus epidermidis at concentrations as low as 4 µg/mL .
- Minimum Inhibitory Concentration (MIC) : Table 1 summarizes the MIC values for selected derivatives against standard bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6 | Staphylococcus aureus | 8 |
| 6 | Klebsiella pneumoniae | 16 |
| 6 | Staphylococcus epidermidis | 4 |
Anticancer Activity
The cytotoxic potential of this compound was evaluated against various human cancer cell lines using the MTT assay method:
- Cytotoxicity Assessment : The compound demonstrated low cytotoxicity towards normal cell lines with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development as an anticancer agent .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity to these targets can lead to alterations in cellular processes that are crucial for microbial survival and cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of thiazolopyrimidine derivatives:
- Antimicrobial Efficacy : In one study, a series of tetrazole-norfloxacin conjugates were found to be effective against various strains of S. aureus, suggesting that modifications to the thiazolopyrimidine structure can enhance antimicrobial activity .
- Antiviral Properties : Another investigation into related compounds indicated promising antiviral activity against SARS-CoV-2 main protease inhibitors, showcasing the versatility of these derivatives in targeting multiple pathogens .
Scientific Research Applications
Chemistry
N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows for various chemical reactions such as oxidation and substitution reactions. The compound can be oxidized to form sulfoxides or sulfones and can undergo halogen substitution reactions to replace the fluoro group with other functional groups.
Biology
The compound's potential biological activity positions it as a candidate for drug discovery. Its thiazolopyrimidine core may facilitate binding to specific molecular targets involved in various biological pathways. Studies have indicated that similar compounds exhibit notable medicinal properties including antimicrobial and anticancer activities. For instance, derivatives of thiazolidine have shown significant antitumor effects against glioblastoma cells .
Medicine
Given its structural characteristics, this compound may have therapeutic potential. Research indicates that compounds with similar thiazolopyrimidine frameworks can exhibit anti-inflammatory and antidiabetic properties . The interaction of this compound with enzymes or receptors could lead to modulation of critical cellular processes.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure may allow for tailored applications in material science and engineering.
Case Studies
-
Antitumor Activity : A study evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiform cells. The results indicated that certain derivatives exhibited potent antitumor activity .
Compound Cell Line Tested IC50 (µM) Thiazolidinone MDA-MB-231 15 Thiazolidinone HCT116 10 Thiazolidinone HT29 12 - Biological Evaluation : Another study focused on the synthesis and biological evaluation of thiazolidine derivatives for their antimicrobial properties. The results showed that several derivatives had significant activity against various bacterial strains .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The furan-2-ylmethyl group may complicate synthesis compared to simpler aryl substituents (e.g., 9 , 12 ), necessitating optimized reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
